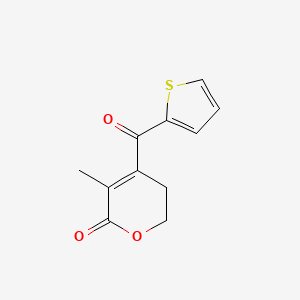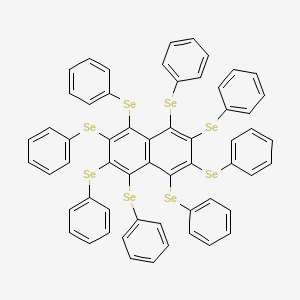![molecular formula C11H12N2O2S B12549730 Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- CAS No. 142118-32-9](/img/structure/B12549730.png)
Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- is a compound known for its significant role in various scientific and industrial applications. This compound is also referred to as Zileuton Related Compound A, and it is closely related to the pharmaceutical agent Zileuton . The compound has a molecular formula of C11H12N2OS and a molecular weight of 220.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- typically involves the reaction of 2-benzo[b]thien-2-ylethylamine with isocyanates under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistency and quality. The reaction mixture is subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[b]thienyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation. By inhibiting 5-lipoxygenase, Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- reduces the production of leukotrienes, thereby mitigating inflammatory responses .
Properties
CAS No. |
142118-32-9 |
|---|---|
Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea |
InChI |
InChI=1S/C11H12N2O2S/c12-11(14)13(15)6-5-9-7-8-3-1-2-4-10(8)16-9/h1-4,7,15H,5-6H2,(H2,12,14) |
InChI Key |
XRILLUAJCNTTRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CCN(C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine](/img/structure/B12549672.png)





![1-Hexyl-4-[4-(4-octylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12549701.png)



![2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine](/img/structure/B12549719.png)


